molecular formula C16H23N3O2S B4895791 4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B4895791
M. Wt: 321.4 g/mol
InChI Key: YDXFXUDTFPPFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as IBMPFD and has been studied extensively for its potential use in scientific research. In

Mechanism of Action

The exact mechanism of action of IBMPFD is not fully understood. However, it is believed to work by inhibiting the aggregation of proteins, particularly those associated with neurodegenerative diseases. IBMPFD has also been shown to modulate the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
IBMPFD has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. IBMPFD has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of IBMPFD is its potential use in scientific research, particularly in the field of neuroscience and cancer research. IBMPFD has been shown to have neuroprotective and anticancer effects, which make it a promising candidate for further study. However, one of the limitations of IBMPFD is its limited solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of IBMPFD. One area of research is the development of more efficient synthesis methods for IBMPFD, which could make it more accessible for scientific research. Another area of research is the investigation of the optimal dosage and administration methods for IBMPFD. Additionally, further studies are needed to fully understand the mechanism of action of IBMPFD and its potential use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of IBMPFD involves the reaction of 4-isobutylbenzenesulfonyl chloride with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure IBMPFD.

Scientific Research Applications

IBMPFD has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBMPFD has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-methyl-4-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-13(2)9-14-5-7-16(8-6-14)22(20,21)19(4)12-15-10-17-18(3)11-15/h5-8,10-11,13H,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFXUDTFPPFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-methylpropyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

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